molecular formula C13H27Cl2N3O B1431137 N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride CAS No. 1426291-09-9

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride

Cat. No.: B1431137
CAS No.: 1426291-09-9
M. Wt: 312.3 g/mol
InChI Key: SMDOZDFVARPPKI-UHFFFAOYSA-N
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Description

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O. It is a derivative of cyclohexanecarboxamide and contains a piperazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride typically involves the reaction of cyclohexanecarboxamide with 2-piperazin-1-ylethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the pH of the reaction mixture is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and processes.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is similar to other compounds containing piperazine rings, such as piperazine itself and various piperazine derivatives. its unique structure and properties set it apart from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

  • Piperazine

  • Piperazine derivatives

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O.2ClH/c17-13(12-4-2-1-3-5-12)15-8-11-16-9-6-14-7-10-16;;/h12,14H,1-11H2,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDOZDFVARPPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride
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N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride

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